molecular formula C7H9N3O2 B8577089 N-(4,6-Dimethylpyridin-2-yl)nitramide CAS No. 89853-68-9

N-(4,6-Dimethylpyridin-2-yl)nitramide

Cat. No. B8577089
CAS RN: 89853-68-9
M. Wt: 167.17 g/mol
InChI Key: RLDGXERMKKHFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05085992

Procedure details

2-Amino-4,6-dimethyl-3-nitropyridine 2-Amino-4,6-dimethylpyridine (10.0 g, 81.8 mmol) was added portion-wise to 65 mL of H2SO4 (conc. d=1.84) which was stirred (mechanical) at 0° C. After complete addition, the mixture was warmed to room temperature until the mixture became homogeneous. The solution was then cooled to -10 C. and a pre-cooled (0° C.) mixture of concentrated HNO3 (11.5 mL, d=1.40) and H2SO4 (8.2 mL, d=1.84) was added at such a rate as not to raise the internal reaction temperatures above -9° C. Ten minutes after the addition was complete this cooled (-10°C.) mixture was poured onto 400 g of crushed ice. The resulting slurry was neutralized by the addition of conc NH4OH (to pH 5.5) while cooling (ice bath). The solid was isolated by filtration, and dried at room temperature to give 13.3 g of 2-nitramino-4,6-dimethylpyridine as a white solid.
Name
2-Amino-4,6-dimethyl-3-nitropyridine 2-Amino-4,6-dimethylpyridine
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
8.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.NC1C([N+:17]([O-:19])=[O:18])=C(C)C=C(C)N=1.OS(O)(=O)=O.[N+]([O-])(O)=O.[NH4+].[OH-]>>[NH:1]([C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1)[N+:17]([O-:19])=[O:18] |f:0.1,4.5|

Inputs

Step One
Name
2-Amino-4,6-dimethyl-3-nitropyridine 2-Amino-4,6-dimethylpyridine
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=CC(=C1)C)C.NC1=NC(=CC(=C1[N+](=O)[O-])C)C
Name
Quantity
65 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
8.2 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
ice
Quantity
400 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred (mechanical) at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to room temperature until the mixture
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled to -10 C
TEMPERATURE
Type
TEMPERATURE
Details
and a pre-cooled
ADDITION
Type
ADDITION
Details
was added at such a rate as not
TEMPERATURE
Type
TEMPERATURE
Details
to raise
CUSTOM
Type
CUSTOM
Details
the internal reaction temperatures above -9° C
ADDITION
Type
ADDITION
Details
Ten minutes after the addition
TEMPERATURE
Type
TEMPERATURE
Details
this cooled (-10°C.) mixture
TEMPERATURE
Type
TEMPERATURE
Details
while cooling (ice bath)
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried at room temperature

Outcomes

Product
Name
Type
product
Smiles
N([N+](=O)[O-])C1=NC(=CC(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.